L-Threose phenylosazone

Description

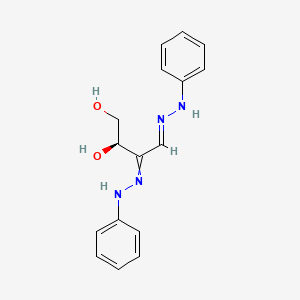

Structure

2D Structure

3D Structure

Properties

CAS No. |

1194754-30-7 |

|---|---|

Molecular Formula |

C16H18N4O2 |

Molecular Weight |

298.34 |

IUPAC Name |

(R,3E,4E)-3,4-bis(2-phenylhydrazono)butane-1,2-diol |

InChI |

InChI=1S/C16H18N4O2/c21-12-16(22)15(20-19-14-9-5-2-6-10-14)11-17-18-13-7-3-1-4-8-13/h1-11,16,18-19,21-22H,12H2/b17-11+,20-15+/t16-/m0/s1 |

InChI Key |

VNANLDVSKUEPHC-QYBCUKMXSA-N |

SMILES |

OC[C@H](O)C(/C=N/NC1=CC=CC=C1)=N/NC2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Threose phenylosazone, L-; L-Threose phenylosazone; L-Glycero-tetrosulose, bis(phenylhydrazone); |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of L Threose Phenylosazone Formation

Mechanistic Elucidation of Osazone Formation

Fischer's Original Mechanistic Proposal

Emil Fischer, who pioneered the use of phenylhydrazine (B124118) in sugar chemistry, proposed the first mechanism for osazone formation. yale.edu His proposal began with the straightforward formation of a phenylhydrazone from the reaction of the aldose with one equivalent of phenylhydrazine. yale.edu Fischer suggested that the subsequent steps involved the oxidation of the adjacent secondary alcohol group (at C-2) by the additional equivalents of phenylhydrazine, followed by condensation to form the final osazone. yale.edu However, his initial proposal lacked a detailed explanation for how the second and third equivalents of phenylhydrazine effected this oxidation and derivatization. yale.edu

Weygand's Mechanistic Refinements (Mechanism A and B)

Based on isotopic labeling studies, F. Weygand proposed two more detailed mechanisms, now known as Weygand's Mechanism A and Mechanism B. yale.edusciepub.com

Mechanism A: This pathway suggests that the initially formed phenylhydrazone undergoes a rearrangement, possibly through an enolization, to form an intermediate that breaks down. yale.edu This fragmentation results in the oxidation of the C-2 alcohol and the reductive cleavage of the phenylhydrazine N-N bond to produce aniline (B41778). The product of this step is an α-iminoketone intermediate, which then reacts with two more molecules of phenylhydrazine to yield the final osazone and a molecule of ammonia. yale.eduscispace.com

Mechanism B: Weygand's second proposal involves an Amadori-type rearrangement. yale.edusciepub.com In this mechanism, the initial phenylhydrazone tautomerizes to an enol form. yale.edu This intermediate then incorporates a second molecule of phenylhydrazine before any oxidation occurs, leading to a 1,2-bis(phenylhydrazino) intermediate. yale.eduscispace.com This intermediate subsequently undergoes an oxidative elimination of aniline to form an α-iminohydrazone, which then reacts with a final molecule of phenylhydrazine (via an exchange reaction) to produce the osazone and ammonia. yale.edu

Contemporary Insights into Regioselectivity and Reaction Pathways

Modern studies have provided a deeper understanding of the reaction, particularly concerning its regioselectivity—the question of why the reaction is confined to C-1 and C-2. sciepub.com While this is most pertinent to ketoses like fructose (B13574) (which could theoretically react at C-1/C-2 or C-2/C-3), the principles also explain the specificity observed with aldoses. scispace.comsapub.org

Research suggests that the oxidation step is an internal redox process facilitated by a cyclic intermediate. sciepub.comsciepub.com For fructose, the reaction's preference for C-1 over C-3 is explained by the greater acidity of the primary hydroxyl group at C-1 compared to the secondary one at C-3, which facilitates the necessary proton transfers for the rearrangement. sciepub.com The key step is a retro-Amadori or Heyns rearrangement, which proceeds through a 1,4-hydrogen transfer via a stable, five-membered cyclic transition state. sciepub.comsapub.org This rearrangement converts the initial fructose phenylhydrazone into a 2-deoxy-2-phenylhydrazino-D-glucose intermediate, directing the subsequent reaction to C-1. sciepub.com

The reaction stops after the formation of the vicinal bis-phenylhydrazone at C-1 and C-2. This is attributed to the high stability of the final osazone product, which is stabilized by an intramolecular hydrogen bond, forming a stable six-membered chelated ring. bhu.ac.in This ring structure makes further reaction at C-3 unfavorable. bhu.ac.inyoutube.com

Data Tables

Table 1: Properties of L-Threose and its Phenylosazone Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| L-Threose | C₄H₈O₄ | 120.10 | 95-44-3 |

| L-Threose phenylosazone | C₁₆H₁₈N₄O₂ | 298.34 | 1194754-30-7 |

Table 2: Comparison of Proposed Mechanisms for Osazone Formation

| Mechanism | Proposer | Key Intermediate(s) | Role of 2nd Phenylhydrazine | Key Features |

| Original Proposal | Emil Fischer | Phenylhydrazone | Oxidant | Lacked detailed steps for the oxidation of the C-2 hydroxyl group. yale.edu |

| Weygand A | F. Weygand | α-Iminoketone | Oxidant (forms aniline) | Involves fragmentation and redox reaction prior to the second condensation. yale.edu |

| Weygand B | F. Weygand | Amadori-type adduct, bis-hydrazone | Nucleophile (adds first) | Involves an Amadori rearrangement; oxidation occurs via elimination of aniline from a larger intermediate. yale.eduscispace.com |

| Contemporary View | Various | Cyclic transition state | Oxidant (internal redox) | Explains regioselectivity through a 1,4-hydrogen transfer (Heyns rearrangement) and product stability via a chelated ring. sciepub.comsciepub.com |

Oxidation-Condensation Processes in Osazone Generation

The subsequent steps have been a subject of study, with several proposed mechanisms. The most widely accepted mechanism is the Weygand mechanism, which provides a more accurate explanation than the earlier Fischer mechanism. yale.eduwebsite-files.com

Key Steps in Osazone Formation (Weygand Mechanism):

Formation of Phenylhydrazone: The carbonyl group of L-threose reacts with one molecule of phenylhydrazine to form the corresponding phenylhydrazone. yale.edunumberanalytics.com

Oxidation of the α-hydroxyl group: The second molecule of phenylhydrazine acts as an oxidizing agent, converting the hydroxyl group at the C-2 position of the sugar into a carbonyl group. yale.edu This step is a key distinction from earlier proposed mechanisms and is supported by isotopic labeling studies. website-files.com In this process, the phenylhydrazine is reduced to aniline and ammonia. yale.edu

Formation of the Osazone: The newly formed carbonyl group at C-2 then reacts with a third molecule of phenylhydrazine to form the final osazone product, which is a bis-phenylhydrazone. yale.eduyoutube.com

The reaction effectively destroys the stereocenter at C-2, meaning that epimeric sugars that differ only in the configuration at the C-2 carbon, will yield the same osazone. chemistnotes.comnowgonggirlscollege.co.in

Advanced Synthetic Approaches for Osazone Preparation

Traditional methods for osazone synthesis often require prolonged heating, which can be time-consuming and energy-intensive. ajgreenchem.comajgreenchem.com Modern synthetic chemistry has introduced more efficient and environmentally friendly techniques for this classic reaction.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, including the formation of osazones. ajgreenchem.comtandfonline.com This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly, leading to significantly reduced reaction times and often improved yields. ajgreenchem.comresearchgate.net

In a typical MAOS procedure for osazone synthesis, the sugar, phenylhydrazine hydrochloride, and a buffer like sodium acetate (B1210297) are dissolved in a suitable solvent (often water) and subjected to microwave irradiation for a short period. ajgreenchem.comajgreenchem.com The reaction times can be dramatically reduced from 30 minutes or more in a conventional water bath to just a few minutes in a microwave reactor. ajgreenchem.comajgreenchem.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Osazones

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 30 minutes or more ajgreenchem.com | 5-8 minutes ajgreenchem.comajgreenchem.com |

| Energy Consumption | Higher | Lower ajgreenchem.com |

| Product Purity | May require extensive purification | Often cleaner products ajgreenchem.com |

| Heating Method | Water bath ajgreenchem.com | Microwave irradiation ajgreenchem.com |

This table provides a general comparison based on available literature. Specific conditions may vary.

The application of MAOS not only makes the synthesis of osazones more efficient but also aligns with the principles of green chemistry by reducing energy consumption. ajgreenchem.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be made more environmentally friendly by considering several factors.

Alternative Solvents: While water is a common and green solvent for osazone formation, research into other environmentally benign solvent systems is ongoing. numberanalytics.comresearchgate.net

Energy Efficiency: As discussed, MAOS is a key strategy for improving energy efficiency compared to conventional heating methods. ajgreenchem.com

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts contributes to waste reduction. ajgreenchem.com The use of catalytic methods, where applicable, can also reduce waste.

Safer Reagents: While phenylhydrazine is a necessary reagent for this specific transformation, the broader field of green chemistry encourages the development of safer alternatives for various chemical reactions. mdpi.com

Efforts to make the synthesis of osazones and other carbohydrate derivatives more sustainable are an active area of research, with a focus on developing methods that are not only efficient but also environmentally responsible. numberanalytics.comnumberanalytics.com

Stereochemical Investigations of L Threose Phenylosazone

Chiral Integrity and Stereochemical Consequences of Osazone Formation

The formation of an osazone from an aldose sugar is not a simple condensation reaction; it involves a complex series of steps that selectively alter the stereochemistry at the first two carbon atoms of the sugar chain while leaving the remainder of the molecule unchanged.

The reaction of a reducing sugar with three equivalents of phenylhydrazine (B124118) results in the formation of a phenylosazone. This process specifically involves the aldehyde group at C1 and the secondary alcohol group at C2 of the aldose. mjfveterinarycollege.org The initial step is the formation of a phenylhydrazone at C1. Subsequently, the hydroxyl group at C2 is oxidized, and this carbon then reacts with a second molecule of phenylhydrazine. yale.edu The result is the formation of a bis-phenylhydrazone derivative. msu.edu

Crucially, this transformation converts the chiral center at C2 into an achiral, sp²-hybridized carbon, thereby obliterating its original stereochemical configuration. yale.edu The C1 carbon, which was part of the achiral aldehyde group in the open-chain form of L-threose, also becomes part of the new heterocyclic-like structure.

A key feature of osazone formation is that the reaction is confined to the C1 and C2 positions. The stereochemical configurations of all other chiral centers in the sugar molecule remain unaffected during the reaction. yale.edu In the case of L-threose, an aldotetrose, the reaction does not disturb the configuration at the C3 chiral center. This preservation of stereochemistry at distal centers is fundamental to the use of osazones in correlating the structures of different sugars. The configuration of the highest-numbered chiral carbon (C3 in L-threose) is retained in the L-threose phenylosazone derivative.

Configurational Alterations at C1 and C2 of the Parent Sugar Moiety

Enantiomeric and Diastereomeric Relationships in Osazone Chemistry

The stereochemical changes induced by osazone formation lead to important relationships between different stereoisomeric sugars and their corresponding osazone derivatives.

Epimers are diastereomers that differ in configuration at only one chiral center. Sugars that are epimeric at the C2 position will yield the exact same osazone upon reaction with phenylhydrazine. slideshare.netlibretexts.org This is a direct consequence of the destruction of the C2 chiral center during the reaction. yale.edu For example, the well-known C2 epimers D-glucose and D-mannose both form the identical D-glucosazone. msu.edu

Applying this principle to the L-series of tetroses, L-threose and its C2 epimer, L-erythrose, both produce the same L-phenylosazone. This occurs because the sole difference in their stereochemistry, which is at the C2 position, is eliminated in the final osazone structure. This demonstrates that osazone formation can be used to establish that two sugars have the same configuration at all chiral centers except for C2.

The family of aldotetroses includes four stereoisomers: D-threose, L-threose, D-erythrose, and L-erythrose.

L-Threose and L-Erythrose (Diastereomers/Epimers): As C2 epimers, L-threose and L-erythrose form an identical phenylosazone. csbsju.edu

L-Threose and D-Threose (Enantiomers): Enantiomers are non-superimposable mirror images. pearson.com L-threose and D-threose, being enantiomers, will react to form phenylosazones that are themselves enantiomeric. Therefore, this compound is the enantiomer of D-threose phenylosazone.

L-Threose and D-Erythrose (Diastereomers): These two sugars are diastereomers, differing at C2 and C3. libretexts.org Their resulting phenylosazones will also be diastereomeric, as the difference in configuration at C3 is preserved.

The Interconversion of Epimeric Sugars to Identical Osazones

D/L and R/S System Application to this compound Configuration

The stereochemical configuration of L-threose and its phenylosazone can be unambiguously described using both the relative D/L system and the absolute R/S system.

The D/L system for carbohydrates relates the configuration of the chiral center farthest from the carbonyl group to that of glyceraldehyde. libretexts.orgfunaab.edu.ng In L-threose, the highest-numbered chiral center is C3. In its Fischer projection, the hydroxyl group (-OH) on C3 is on the left side, hence the "L" designation. slideshare.net Since this center is unaffected by osazone formation, the resulting this compound also belongs to the L-series.

The Cahn-Ingold-Prelog (R/S) system assigns an absolute configuration (R or S) to each chiral center based on priority rules. msu.edu

L-Threose: As the enantiomer of D-threose (which is 2R, 3R), L-threose has the absolute configuration of (2S, 3S). libretexts.org

This compound: During osazone formation, the chiral center at C2 is destroyed. The C3 carbon, however, retains its original configuration. Therefore, the remaining chiral center in this compound (the original C3 of L-threose) has the S configuration.

Conformational Analysis of this compound Structure

The conformational analysis of this compound, an acyclic carbohydrate derivative, is primarily understood through the principles governing sugar osazones and other open-chain polyols. The structure is not rigid but exists in a preferred conformation dictated by a balance of stabilizing and destabilizing interactions. The dominant structural feature is an acyclic carbohydrate chain, which contrasts with the cyclic forms (pyranose or furanose rings) common to monosaccharides. researchgate.netsci-hub.sed-nb.info

Research based on X-ray crystallography, as well as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy of various sugar osazones, strongly supports a structure featuring an acyclic carbohydrate chain. ut.ac.ir This chain is not entirely flexible due to a highly stable, six-membered chelate ring formed by a strong intramolecular hydrogen bond. This bond occurs between the imino-proton of the hydrazone residue at C-2 and a nitrogen atom of the hydrazone residue at C-1. This hydrogen-bonded ring is the principal and most stable form for sugar osazones both in the solid state and in solution. ut.ac.ir

The conformation of the remaining polyol portion of the this compound molecule (the C3-C4 chain) is governed by steric factors. For most acyclic carbohydrate derivatives, the carbon chain preferentially adopts an extended, planar zigzag arrangement. This conformation minimizes steric repulsion, particularly 1,3-parallel interactions between substituents on the chain. researchgate.netiucr.org In cases where significant 1,3-steric interactions would occur in a zigzag conformation, the chain may twist to adopt a bent or "sickle" shape. researchgate.net For this compound, an extended conformation of the C3-C4 diol fragment is expected to be the most stable arrangement.

Key Structural and Conformational Features

| Feature | Description | Stabilizing Factors |

| Overall Structure | Acyclic (open-chain) bishydrazone derivative of L-Threose. | Avoidance of ring strain present in cyclic forms. |

| Hydrazone Moiety | A six-membered pseudo-ring formed by the two phenylhydrazone groups at C-1 and C-2. | Strong intramolecular hydrogen bond between the N-H of the C-2 hydrazone and a nitrogen of the C-1 hydrazone. |

| Geometrical Isomerism | The C=N bonds of the hydrazone can exist as E/Z isomers. The E configuration is generally more stable. researchgate.net | Thermodynamic stability, minimization of steric crowding. |

| Polyol Chain Conformation | The C3-C4 carbon backbone tends to adopt a planar, extended zigzag conformation. | Minimization of torsional strain and 1,3-parallel steric interactions. |

Research Findings from Spectroscopic and Crystallographic Analyses

The detailed conformational analysis of sugar osazones relies on advanced analytical techniques. While specific data for this compound is not widely published, the findings from related compounds establish the general principles.

| Analytical Method | Type of Information Provided | General Findings for Sugar Osazones |

| X-Ray Crystallography | Provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. fiveable.menumberanalytics.com | Confirms the acyclic nature and the presence of the intramolecularly hydrogen-bonded chelate ring. ut.ac.ir Determines the crystal packing and intermolecular interactions. nih.gov |

| NMR Spectroscopy | Gives information about the structure in solution, including the presence of conformational isomers and their relative populations. capes.gov.brauremn.org.br | Vicinal proton-proton coupling constants (³JHH) help determine the dihedral angles and thus the conformation of the carbon chain. sci-hub.seusda.gov Nuclear Overhauser Effect (NOE) data can reveal through-space proximity of atoms. rsc.org |

| Infrared (IR) Spectroscopy | Identifies functional groups and provides evidence for hydrogen bonding. sci-hub.se | The position of N-H stretching frequencies can confirm the presence and strength of intramolecular hydrogen bonding. |

Derivatization and Chemical Reactivity of L Threose Phenylosazone

Chemical Transformations and Advanced Synthetic Applications

The osazone moiety is a gateway to a variety of chemical structures, particularly heterocyclic systems. The retained chirality from the original L-threose makes its phenylosazone derivative a valuable building block in stereoselective synthesis.

Sugar osazones, including L-threose phenylosazone, are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. e-bookshelf.deresearchgate.net These reactions typically involve the cyclization of the osazone backbone, often facilitated by dehydrating agents or through thermal and microwave-assisted methods. tandfonline.com

Key heterocyclic systems synthesized from sugar osazones include:

1,2,3-Triazoles: Oxidation of the sugar osazone, followed by cyclization, can lead to the formation of a 1,2,3-triazole ring. For instance, the conversion of D-arabino-hexose phenylosazone to 2-phenyl-4-(D-arabino-tetrahydroxybutyl)-1,2,3-triazole has been demonstrated, a pathway applicable to other osazones. tandfonline.com

Pyrazoles: Treatment of sugar phenylosazones with reagents like acetic anhydride (B1165640) under microwave irradiation can efficiently produce pyrazole (B372694) derivatives. researchgate.netrsc.org This cyclization involves the atoms from the original C1 and C2 of the sugar and the two phenylhydrazine (B124118) units. rsc.org

Other Heterocycles: Depending on the reaction conditions and reagents, other heterocyclic structures such as furopyridazines can also be synthesized from acetylated phenylosazones. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective technique, significantly reducing reaction times for these transformations compared to conventional heating. tandfonline.comajgreenchem.com

Table 1: Examples of Heterocyclic Synthesis from Sugar Osazones

| Starting Osazone Type | Reagent/Condition | Heterocyclic Product | Reference |

| Glucose Phenylosazone | Acetic Anhydride / Microwave | Pyrazole derivative | rsc.org |

| D-arabino-hexose Phenylosazone | Oxidation, Cyclization | 1,2,3-Triazole derivative | tandfonline.com |

| Acetylated Phenylosazone | HBr/AcOH | 1,2,3-Triazole derivative | tandfonline.com |

| Acetylated Phenylosazone | Boiling Acetic Anhydride | Pyrazole derivative | tandfonline.com |

The true synthetic utility of this compound lies in its role as a chiral precursor. The formation of the osazone destroys the stereocenters at C1 and C2 of the parent sugar but preserves the configuration of the remaining chiral centers. mgcub.ac.in In the case of this compound, the stereochemistry at the C3 position of the original sugar is maintained.

This preserved chirality is invaluable for the synthesis of complex, optically active molecules. researchgate.net Carbohydrates are increasingly recognized as a renewable feedstock for preparing a wide array of organic compounds, including naturally occurring nitrogen heterocycles. e-bookshelf.deresearchgate.net L-threose itself has been used as a starting material in the synthesis of complex molecules like (+)-hydantocidin and various nucleoside analogues. e-bookshelf.denih.gov The phenylosazone derivative provides an alternative synthetic entry point, leveraging the reactivity of the osazone moiety to build molecular complexity while retaining the crucial stereochemical information from the L-threose backbone.

Conversion of Osazones to Heterocyclic Compounds

Comparative Reactivity Profiles of Phenylosazone Derivatives

The reactivity of a phenylosazone is influenced by both the structure of the parent carbohydrate and the nature of the arylhydrazine used in its formation. While this compound is formed from phenylhydrazine, studies using substituted arylhydrazines provide insight into the electronic effects on reactivity.

Research on the mechanism of osazone formation has utilized different arylhydrazines, such as p-bromophenylhydrazine, to track the reaction pathway. sciepub.com For example, the reaction of D-mannose phenylhydrazone with p-bromophenylhydrazine yielded both p-bromoaniline and aniline (B41778), providing evidence for a mixed ene-bis-hydrazine intermediate. sciepub.com This indicates that the electronic properties of the aryl group can influence the stability and subsequent reactions of the intermediates.

Furthermore, the structure of the sugar itself plays a role. The rate of osazone formation and the specific crystalline structure are unique to different sugars, a property historically used for their identification. ajgreenchem.comwikipedia.org For instance, osazones derived from hexoses like glucose and mannose form identical products, whereas the osazone from the tetrose L-threose is structurally distinct. chemistnotes.com This structural difference, particularly the shorter carbon chain, can influence the solubility and reactivity of this compound compared to its hexose- and pentose-derived counterparts in subsequent synthetic steps.

Table 2: Comparative Properties of Various Sugar Osazones

| Sugar Source | Osazone Product Name | Typical Crystal Shape | Melting Point (°C) | Reference |

| Glucose, Fructose (B13574), Mannose | Glucosazone | Broomstick or needle-shaped | ~205 | ajgreenchem.comwikipedia.org |

| Galactose | Galactosazone | Rhombic-plate shaped | ~196 | ajgreenchem.comwikipedia.org |

| Lactose | Lactosazone | Powder puff-shaped | ~200-201 | ajgreenchem.comwikipedia.org |

| Maltose | Maltosazone | Petal-shaped | ~208 | ajgreenchem.comwikipedia.org |

| L-Threose | This compound | Not specified | ~162 | chemsynlab.com |

Mechanisms of Further Reactions Involving the Osazone Moiety

The formation of an osazone from a reducing sugar and three equivalents of phenylhydrazine is a complex process that goes beyond a simple condensation. mgcub.ac.in The accepted mechanism, proposed by Weygand, involves an Amadori-type rearrangement and is crucial for understanding the subsequent reactivity of the osazone moiety. sciepub.comyale.edu

The key steps are:

Initial Phenylhydrazone Formation: The carbonyl group of the sugar reacts with one molecule of phenylhydrazine to form a phenylhydrazone. mgcub.ac.innumberanalytics.com

Amadori-Type Rearrangement: The phenylhydrazone undergoes a tautomerization to an enamine-like intermediate. This rearrangement is central to the oxidation step. sciepub.com

Oxidation-Reduction: The hydroxyl group on the adjacent carbon (C2 in an aldose) is oxidized to a carbonyl group. This oxidation is coupled with the reduction of a second molecule of phenylhydrazine, which splits to form aniline and ammonia. mgcub.ac.inyale.edu This step explains why an excess of the hydrazine (B178648) reagent is required and why byproducts are formed.

Second Phenylhydrazone Formation: The newly formed carbonyl group reacts with a third molecule of phenylhydrazine to yield the final osazone, which is a vicinal bis(phenylhydrazone). bhu.ac.in

This mechanism explains why C-2 epimers, like glucose and mannose, yield the same osazone, as the stereochemistry at C-2 is eliminated during the oxidation step. chemistnotes.com The resulting osazone contains a stable, six-membered chelate ring formed through hydrogen bonding, which contributes to its stability and prevents further reaction at adjacent carbons. youtube.com The understanding of this mechanism is fundamental for designing further chemical transformations, such as the cyclization reactions that lead to heterocyclic compounds. researchgate.net

Role in Advanced Carbohydrate Structural Elucidation

Contribution to the Assignment of Sugar Absolute and Relative Configurations

The formation of phenylosazones, a reaction developed by Emil Fischer, was a cornerstone in determining the configuration of monosaccharides. msu.eduresearchgate.netresearchgate.net The reaction of an aldose or ketose with three equivalents of phenylhydrazine (B124118) results in the formation of a crystalline derivative called a phenylosazone. hu.edu.jofayoum.edu.eg A critical aspect of this reaction is that it involves the first two carbon atoms of the sugar, destroying the stereocenters at these positions. fayoum.edu.egmgcub.ac.insrmist.edu.in Consequently, sugars that differ only in the configuration at C-2 (epimers) will form the identical osazone. hu.edu.jofayoum.edu.egsrmist.edu.in

For instance, D-glucose and D-mannose, which are C-2 epimers, both yield the same phenylosazone. msu.eduhu.edu.jo This observation was crucial in establishing their relative configurations at the remaining chiral centers (C-3, C-4, and C-5). msu.eduresearchgate.netresearchgate.net Similarly, L-threose and L-erythrose, which are C-2 epimers of the L-aldotetrose series, can be related through osazone formation. rajpub.comdoubtnut.com The formation of L-threose phenylosazone helps to confirm the 'L' configuration at the highest numbered chiral carbon, as the stereochemistry at this center remains intact during the reaction. nowgonggirlscollege.co.in

The specific rotation and melting point of the resulting osazone crystals also serve as identifying characteristics. acs.org The absolute configuration of a sugar is determined by relating it back to the D- or L-glyceraldehyde standard, a convention established by Fischer. nowgonggirlscollege.co.inaskiitians.com The formation of this compound from a sugar fragment, for example, was used to assign the L-configuration to that part of the molecule in the structural elucidation of complex natural products like streptomycin (B1217042). acs.org

Differentiation of Aldoses and Ketoses based on Osazone Formation Chemistry

While osazone formation is a powerful tool for relating the configurations of C-2 epimeric aldoses, it also provides a method for correlating the structures of certain aldoses and ketoses. rajpub.com An aldose and a 2-ketose with the same configuration from C-3 downwards will form the same osazone. researchgate.netrajpub.com This is because the reaction with phenylhydrazine transforms both the aldehyde group of the aldose and the ketone group of the 2-ketose, along with the adjacent hydroxyl group, into the same bis(phenylhydrazone) structure. msu.edumgcub.ac.in

For example, D-glucose (an aldohexose), D-fructose (a ketohexose), and D-mannose (another aldohexose) all form the same phenylosazone. researchgate.netmgcub.ac.in This indicates that these three sugars share the same configuration at C-3, C-4, and C-5. researchgate.netresearchgate.net In the case of the tetroses, L-threose (an aldotetrose) and L-erythrulose (a ketotetrose) would be expected to form the same this compound if they possess the same configuration at C-3. rajpub.com

However, it's important to note that osazone formation alone cannot distinguish between an aldose and its corresponding 2-ketose without additional information. nowgonggirlscollege.co.in Other chemical tests, such as oxidation with bromine water, are necessary to differentiate between the aldehyde group of an aldose and the ketone group of a ketose. nowgonggirlscollege.co.in

Relationship to Sugar Chain Shortening (Ruff Degradation) and Lengthening (Kiliani-Fischer Synthesis) Pathways

The structural relationships established through osazone formation are intimately linked with methods for systematically altering the carbon chain length of sugars, namely the Ruff degradation and the Kiliani-Fischer synthesis. msu.edu These reactions were pivotal in the stepwise determination of the configurations of all the aldoses. msu.edulibretexts.orglibretexts.org

The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon atom. hu.edu.joaskiitians.comwikipedia.org This process involves the addition of cyanide to form two epimeric cyanohydrins, which are then hydrolyzed and reduced to the corresponding higher aldoses. mgcub.ac.inwikipedia.org For example, starting with L-glyceraldehyde, the Kiliani-Fischer synthesis would produce a mixture of L-erythrose and L-threose. wikipedia.orgpageplace.de These products can then be identified and their relationship confirmed through the formation of their respective phenylosazones. Subjecting L-threose to a Kiliani-Fischer synthesis would, in turn, yield L-xylose and L-lyxose. wikipedia.org

Conversely, the Ruff degradation is a method for shortening the carbon chain of an aldose by one carbon. mgcub.ac.inaskiitians.com This involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation. mgcub.ac.in For instance, the Ruff degradation of an aldopentose like L-arabinose would yield the aldotetrose L-erythrose. msu.edulibretexts.orglibretexts.org The identity of the resulting tetrose can be confirmed by forming its osazone and comparing it to known standards, such as this compound. These degradation and synthesis pathways, coupled with osazone analysis, allowed for a logical, step-by-step deduction of the stereochemical family tree of the aldoses. msu.edu

Spectroscopic and Computational Approaches in Osazone Structure-Reactivity Studies

In the modern era, the study of osazones like this compound has been enhanced by advanced spectroscopic and computational methods. nih.gov These techniques provide deeper insights into the molecular structure, conformation, and electronic properties that govern their reactivity. nih.govescholarship.org

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are employed to characterize the structure of osazones. acs.orgnih.gov For example, ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule, helping to confirm its structure and stereochemistry. nih.gov IR spectroscopy is useful for identifying the functional groups present, such as the N-H and C=N bonds characteristic of the osazone structure. nih.gov The absorption spectrum of this compound was used, along with other data, to confirm its identity in the analysis of streptobiosamine. acs.org

Future Research Directions in L Threose Phenylosazone Chemistry

Exploration of Novel Reaction Pathways and Synthetic Utility

The traditional synthesis of osazones, including L-Threose phenylosazone, involves the reaction of a reducing sugar with an excess of phenylhydrazine (B124118), often requiring prolonged heating. ajgreenchem.comajgreenchem.com While effective for identification, this method can be time-consuming and energy-intensive. ajgreenchem.com Future research will likely focus on developing more efficient and environmentally friendly synthetic routes.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). ajgreenchem.com This technique has been shown to significantly reduce reaction times and improve yields for the preparation of osazones from various sugars. ajgreenchem.com Applying MAOS to the synthesis of this compound could offer a greener and more rapid method for its production, making it more accessible for further study and application.

Beyond improving the existing synthesis, researchers are expected to explore novel reaction pathways to create new derivatives of this compound. These new compounds could possess unique chemical properties and serve as versatile building blocks in organic synthesis. For instance, the osazone structure can be a precursor to various heterocyclic compounds, such as pyrazoles, which are important scaffolds in pharmaceuticals. academie-sciences.fr Investigating the transformation of this compound into such heterocyclic systems could open up new avenues for drug discovery and materials science.

Advanced Characterization Techniques for Structural Insights

A comprehensive understanding of the three-dimensional structure of this compound is crucial for predicting its reactivity and designing new applications. While traditional techniques like melting point determination and microscopy have been valuable for initial characterization, future research will undoubtedly employ more sophisticated methods to gain deeper structural insights. ajgreenchem.comresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed information about the connectivity and stereochemistry of the molecule in solution. X-ray crystallography remains the gold standard for determining the precise solid-state structure, revealing bond lengths, bond angles, and intermolecular interactions. Such detailed structural data is invaluable for understanding the conformation and potential reactivity of this compound.

Mass spectrometry, particularly techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used to accurately determine the molecular weight and fragmentation patterns, further confirming the structure. nih.gov The use of derivatizing agents in conjunction with mass spectrometry can also enhance detection sensitivity and provide additional structural information. nih.gov

Computational Chemistry and Theoretical Modeling of Osazone Reactivity and Conformation

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting chemical phenomena. In the context of this compound, these methods can provide valuable insights into its electronic structure, conformation, and reactivity that may be difficult to obtain experimentally.

Density Functional Theory (DFT) calculations can be used to model the geometry and energetics of different conformers of this compound, helping to identify the most stable structures. researchgate.net These calculations can also shed light on the mechanism of osazone formation and other reactions involving this compound. annualreviews.org For example, theoretical studies can help to elucidate the intricate steps of the reaction between L-threose and phenylhydrazine.

Molecular modeling can also be employed to predict the interaction of this compound with other molecules, such as enzymes or receptors. This could be particularly relevant if the compound or its derivatives are explored for biological applications. By understanding the potential binding modes and affinities, researchers can design new molecules with enhanced activity.

Interdisciplinary Research Integrating Osazone Chemistry

The future of this compound chemistry also lies in its integration with other scientific fields. The unique structural features of osazones make them interesting candidates for a variety of interdisciplinary applications.

In medicinal chemistry, the potential for osazones to serve as scaffolds for the synthesis of bioactive heterocycles is a significant area of interest. academie-sciences.frresearchgate.net By modifying the phenylhydrazine moiety or the sugar backbone, a diverse library of compounds could be generated and screened for therapeutic activity. The connection between certain sugars and clinical conditions further highlights the potential relevance of their osazone derivatives in diagnostic and therapeutic research. researchgate.netresearchgate.net

In materials science, the incorporation of this compound or its derivatives into polymers could lead to the development of new materials with novel properties. The carbohydrate backbone offers biodegradability, a desirable feature for creating sustainable materials. academie-sciences.fr

Furthermore, the study of osazone formation has long been a staple in chemical education for the identification of carbohydrates. ajgreenchem.comajgreenchem.com Continued research into more efficient and greener synthetic methods, coupled with advanced characterization and computational analysis, can provide enriched learning experiences for students and foster a deeper appreciation for the principles of organic and green chemistry. ajgreenchem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for L-Threose phenylosazone formation, and how does the reaction mechanism differ from other osazones?

- Methodological Answer : The synthesis involves reacting L-Threose with excess phenylhydrazine under acidic conditions. The mechanism proceeds via initial formation of a phenylhydrazone intermediate, followed by a second phenylhydrazine attack to yield the osazone. Key variables include pH control (3–5), temperature (60–80°C), and reaction time (2–4 hours). Differences in reaction kinetics compared to D-glucose or D-mannose osazones arise from the stereochemical configuration of the threose sugar, which impacts intermediate stability . Characterization via TLC and melting point analysis is critical for verifying purity.

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the structure, particularly the absence of anomeric protons due to osazone formation. Infrared (IR) spectroscopy identifies N–H and C=N stretches (~1600 cm⁻¹). X-ray crystallography resolves stereochemical details, such as the planar configuration of the hydrazone bonds and sugar ring conformation. Comparative analysis with D-sugar osazones (e.g., glucose phenylosazone) highlights structural divergences .

Q. What are the solubility properties of this compound in common organic solvents, and how do they affect purification?

- Methodological Answer : this compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but is sparingly soluble in ethanol. Recrystallization using ethanol/water mixtures (70:30 v/v) is recommended for purification. Solubility discrepancies compared to other osazones (e.g., galactose phenylosazone) may arise from differences in hydrogen-bonding networks, necessitating solvent optimization trials .

Advanced Research Questions

Q. How do stereochemical configurations in this compound influence its reactivity in nucleic acid analog synthesis (e.g., TNA)?

- Methodological Answer : The α-L-threose backbone in TNA imposes unique conformational constraints due to its 2′,3′-phosphodiester linkages. This compound serves as a precursor for studying sugar-phosphate backbone dynamics. Computational modeling (e.g., MD simulations) paired with experimental kinetics can reveal how osazone derivatives affect template-directed polymerization efficiency. Comparative studies with D-sugar osazones are critical to isolate stereochemical effects .

Q. What methodological challenges arise when comparing the thermal stability of this compound to other osazones, and how can they be resolved?

- Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition profiles. Challenges include oxidative degradation artifacts and solvent residue interference. Controlled heating rates (5°C/min) and pre-purification via column chromatography (silica gel, ethyl acetate eluent) improve reproducibility. Data contradictions in literature may stem from inconsistent moisture content or crystallinity; thus, reporting detailed experimental conditions (e.g., humidity levels) is essential .

Q. How can researchers resolve contradictions in reported enzymatic hydrolysis rates of phenylosazones, particularly for L-Threose derivatives?

- Methodological Answer : Enzymatic assays (e.g., using α-glucosidase or custom hydrolases) must standardize substrate concentrations, buffer pH, and temperature. Contradictions may arise from enzyme specificity variations or osazone aggregation. Surface plasmon resonance (SPR) can quantify binding affinities, while circular dichroism (CD) monitors conformational changes during hydrolysis. Cross-referencing with kinetic isotope effect (KIE) studies clarifies mechanistic pathways .

Q. What strategies are effective for integrating this compound into supramolecular assemblies, and how does its geometry affect self-assembly?

- Methodological Answer : Co-crystallization with aromatic scaffolds (e.g., pyrene derivatives) leverages π-π interactions. Scanning electron microscopy (SEM) and small-angle X-ray scattering (SAXS) characterize assembly morphology. The planar hydrazone group in this compound promotes stacking, but steric hindrance from the threose ring may limit packing efficiency. Comparative studies with fructose phenylosazone highlight geometric influences on lattice formation .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to anhydrous phenylhydrazine), Interesting (e.g., TNA applications in synthetic biology), Novel (e.g., unexplored osazone reactivity), Ethical (e.g., safe handling of hydrazine derivatives), and Relevant (e.g., advancing nucleic acid therapeutics) .

- PICO Framework : Define Population (e.g., L-Threose derivatives), Intervention (e.g., synthetic protocols), Comparison (e.g., D-sugar osazones), and Outcomes (e.g., crystallographic data, kinetic parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.